molecular formula C8H6BrN3O2 B1372880 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-59-2

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Numéro de catalogue: B1372880
Numéro CAS: 1072944-59-2
Poids moléculaire: 256.06 g/mol
Clé InChI: HSSOUVZEUPLNKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the bromination of 6-methyl-3-nitroimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound has shown promising minimum inhibitory concentrations (MICs) ranging from 0.030.03 to 5.0muM5.0\\mu M against Mtb H37Rv strains .

Case Study: Anti-TB Activity

A notable investigation by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening (HTS). The study reported that certain derivatives had an MIC of 0.006muM0.006\\mu M, demonstrating superior activity compared to existing anti-TB drugs .

Drug Discovery

The compound is being explored as a lead candidate in drug discovery efforts targeting infectious diseases. Its mechanism of action involves bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular functions in pathogens .

Structure–Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example, altering substituents on the imidazo ring has been shown to enhance potency against Mtb while maintaining low cytotoxicity towards mammalian cells .

Other Biological Activities

In addition to its antibacterial properties, compounds in this class have demonstrated potential in other therapeutic areas:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antifungal and Antiviral Properties : Preliminary studies suggest activity against fungi and viruses, warranting further investigation.

Comparative Analysis with Related Compounds

Compound NameMIC (Mtb)Notable Activity
This compound0.035.0muM0.03-5.0\\mu MEffective against MDR-TB
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridineVariesSimilar structural properties
3-Bromo-8-nitroimidazo[1,2-a]pyridineVariesPotentially effective against XDR-TB

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the unique position of this compound in drug development.

Comparaison Avec Des Composés Similaires

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Activité Biologique

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 1072944-59-2) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a bromine atom, which are crucial for its biological activity. Its molecular formula is C8H6BrN3O2C_8H_6BrN_3O_2 with a molecular weight of 256.1 g/mol.

The biological activity of this compound primarily stems from its interaction with various molecular targets. The nitro group can undergo reduction to generate reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Furthermore, the bromine atom may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Antikinetoplastid Activity
A structure-activity relationship (SAR) study demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold exhibited significant antikinetoplastid activity against Leishmania and Trypanosoma brucei. The most potent compound in the series showed an EC50 value of 17 nM against T. brucei with a selectivity index (SI) of 2650, indicating its potential as a lead compound for drug development against kinetoplastid diseases .

2. Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition in cell proliferation assays with IC50 values comparable to established anticancer agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Antileishmanial Activity
In a comparative study against Leishmania donovani, derivatives were synthesized and tested for their ability to inhibit the intracellular amastigote stage. The findings revealed that certain derivatives displayed low cytotoxicity (CC50 > 100 µM) while maintaining good activity (EC50 = 3.7 µM), suggesting a favorable therapeutic index .

Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study in mice indicated that the compound exhibited good systemic exposure after oral administration, with a half-life (T1/2) of approximately 7.7 hours. This profile suggests that it has suitable characteristics for further development as an oral therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have identified key positions on the imidazo[1,2-a]pyridine ring that influence biological activity:

PositionModificationBiological Activity
2NitroEnhanced antikinetoplastid activity
6MethylIncreased lipophilicity
8BromineImproved membrane permeability

These modifications have been shown to significantly impact both the potency and selectivity of the compounds derived from this scaffold.

Propriétés

IUPAC Name

8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSOUVZEUPLNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674765
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-59-2
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 3
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 5
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 6
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.